

The Structural Elucidation of Osmanthuside H: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Osmanthuside H*

Cat. No.: *B139473*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Osmanthuside H**, a phenylethanoid glycoside. This document details the spectroscopic data and experimental methodologies integral to its characterization, presenting quantitative information in a clear, tabular format for ease of comparison and reference.

Introduction to Osmanthuside H

Osmanthuside H is a natural product first isolated from the bark of *Osmanthus asiaticus*.^[1] Its chemical structure has been determined to be 2-(4-Hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside.^{[1][2]} The molecule consists of a tyrosol aglycone linked to a disaccharide moiety. This guide will delve into the specific data and processes used to confirm this structure.

Physicochemical and Spectroscopic Data

The structural elucidation of **Osmanthuside H** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of **Osmanthuside H**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₈ O ₁₁	--INVALID-LINK--
Molecular Weight	432.4 g/mol	--INVALID-LINK--
IUPAC Name	(2R,3S,4S,5R,6R)-2- [[[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[2-(4- hydroxyphenyl)ethoxy]oxane- 3,4,5-triol	--INVALID-LINK--

Table 2: ¹H NMR Spectroscopic Data for **Osmanthuside H** (CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Tyrosol Moiety			
H-2', H-6'	7.03	d	8.5
H-3', H-5'	6.69	d	8.5
H- α	3.95	t	7.0
H- β	2.85	t	7.0
Glucose Moiety			
H-1"	4.34	d	7.8
H-2"	3.20	m	
H-3"	3.35	m	
H-4"	3.29	m	
H-5"	3.40	m	
H-6"a	3.88	m	
H-6"b	3.68	m	
Apiose Moiety			
H-1'''	5.02	d	2.4
H-2'''	4.08	d	2.4
H-4'''a	3.80	d	9.5
H-4'''b	3.65	d	9.5
H-5'''	3.58	s	

Data sourced from a study on the acuminosylation of tyrosol.

Table 3: ^{13}C NMR Spectroscopic Data for **Osmanthuside H** (CD_3OD)

Position	Chemical Shift (δ , ppm)
Tyrosol Moiety	
C-1'	131.5
C-2', C-6'	130.8
C-3', C-5'	116.3
C-4'	156.9
C- α	71.9
C- β	36.5
Glucose Moiety	
C-1"	104.4
C-2"	75.0
C-3"	77.9
C-4"	71.7
C-5"	76.2
C-6"	69.8
Apiose Moiety	
C-1'''	111.0
C-2'''	78.2
C-3'''	80.6
C-4'''	74.9
C-5'''	65.6

Data sourced from a study on the acuminosylation of tyrosol.

Table 4: Mass Spectrometry Data for **Osmanthuside H**

Ion	m/z
[M+H] ⁺	433.1704
[M+Na] ⁺	455.1524
[M+NH ₄] ⁺	450.1970

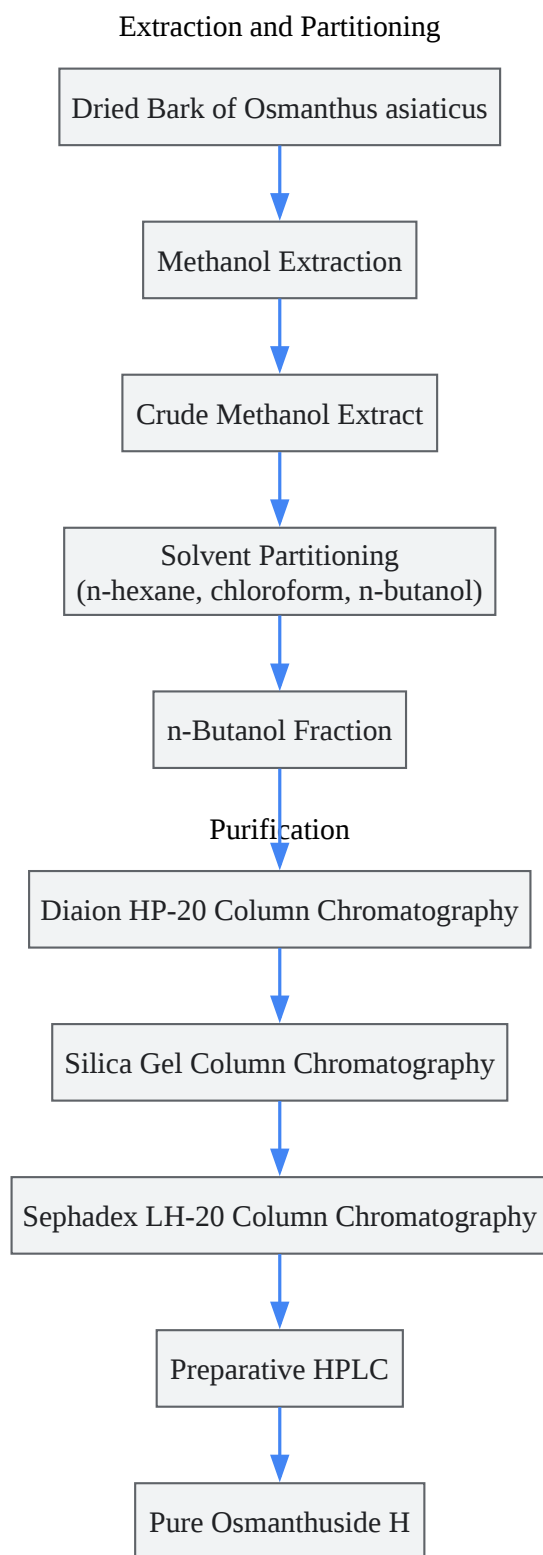
Data sourced from PubChem.[\[2\]](#)

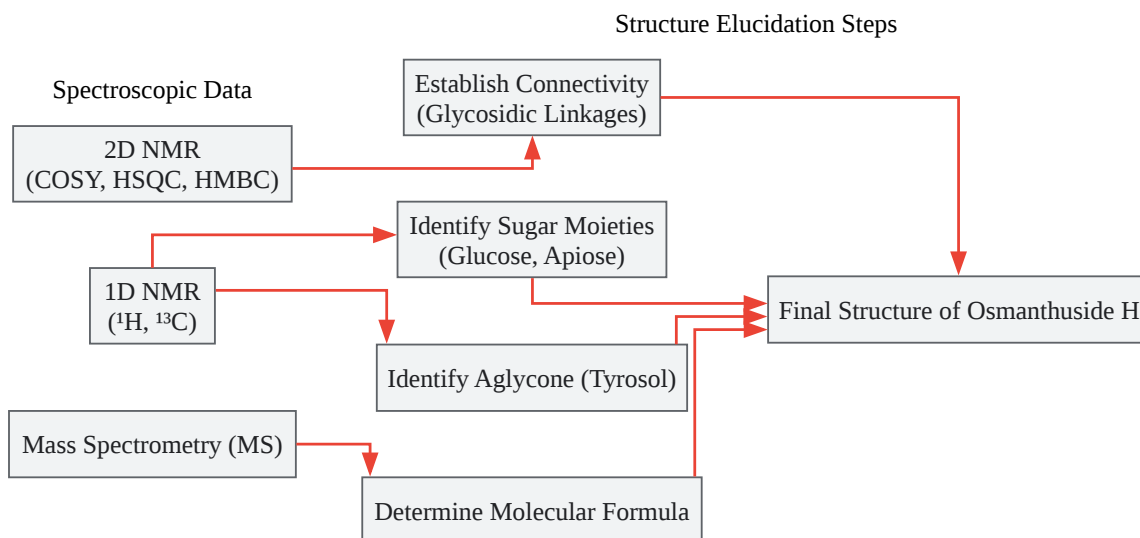
Experimental Protocols

Isolation and Purification of Osmanthuside H

While the original 1993 publication by Sugiyama and M. Kikuchi lacks a detailed public experimental protocol, a general methodology for the isolation of phenylethanoid glycosides from plant material can be described as follows. This protocol is based on common practices for the separation of this class of compounds.

- **Extraction:** The air-dried and powdered bark of *Osmanthus asiaticus* is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is retained.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Osmanthuside H** are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, eluting with appropriate solvent systems (e.g., chloroform-methanol-water mixtures for silica gel and methanol for Sephadex LH-20).
- **Final Purification:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Osmanthuside H**.





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